molecular formula C14H11F2N3O B8426176 5-[(3,5-difluorobenzyl)oxy]-1H-indazol-3-amine

5-[(3,5-difluorobenzyl)oxy]-1H-indazol-3-amine

Cat. No. B8426176
M. Wt: 275.25 g/mol
InChI Key: QXWMKAMNVXFBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-difluorobenzyl)oxy]-1H-indazol-3-amine is a useful research compound. Its molecular formula is C14H11F2N3O and its molecular weight is 275.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H11F2N3O

Molecular Weight

275.25 g/mol

IUPAC Name

5-[(3,5-difluorophenyl)methoxy]-1H-indazol-3-amine

InChI

InChI=1S/C14H11F2N3O/c15-9-3-8(4-10(16)5-9)7-20-11-1-2-13-12(6-11)14(17)19-18-13/h1-6H,7H2,(H3,17,18,19)

InChI Key

QXWMKAMNVXFBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC3=CC(=CC(=C3)F)F)C(=NN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (13 gr, 190 mmol) in water (15 mL) was added dropwise to a cooled (0° C.) mixture of 2-amino-5-[(3,5-difluorobenzyl)oxy]benzonitrile (42.9 g, 165 mmol) in 37% hydrochloric acid (340 mL). After 2 hours, the resulting reaction mixture was added over a period of 1 hour to a previously prepared cooled suspension of tin(II) chloride (250 gr, 1.32 mol) in 37% hydrochloric acid (286 mL) trying to keep the temperature below 10° C. After 1 hour, the resulting reaction mixture was diluted with water (400 mL) and 35% NaOH (735 mL) was added to obtain a pH value of 9-10. The reaction mixture was extracted with EtOAc (1 L) and washed with EtOAc (2×0.5 L). Collected organic phases were dried over sodium sulfate, filtered and evaporated to dryness. The crude residue was purified by chromatography on silica gel using dichloromethane/7M NH3 in MeOH 96:4 as the eluant, affording 34.7 g of the title compound (76% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
2-amino-5-[(3,5-difluorobenzyl)oxy]benzonitrile
Quantity
42.9 g
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
286 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
735 mL
Type
solvent
Reaction Step Four
Yield
76%

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